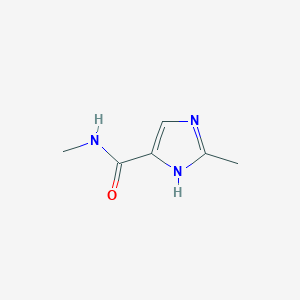

N,2-dimethyl-1H-imidazole-5-carboxamide

Description

Significance of the Imidazole (B134444) Carboxamide Core in Contemporary Chemical Biology and Medicinal Chemistry Research

The imidazole ring is a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that frequently appears in known drugs and biologically active compounds. cymitquimica.comnih.gov This is due in large part to its presence in essential biological molecules, such as the amino acid histidine and the neurotransmitter histamine (B1213489). chemicalbook.com The imidazole nucleus is aromatic and contains two nitrogen atoms, which can act as both hydrogen bond donors and acceptors, allowing for versatile interactions with biological targets like enzymes and receptors. researchgate.netchemsrc.com Its polar and ionizable nature can also improve the solubility and bioavailability of drug candidates. researchgate.netpharmaffiliates.com

When combined with a carboxamide group (-CONH2), the resulting imidazole carboxamide core becomes a structure of significant interest. The carboxamide functional group is itself a cornerstone of medicinal chemistry, found in over 25% of all pharmaceuticals. nih.gov Its stability and capacity for hydrogen bonding make it an ideal feature for molecular recognition at biological targets. nih.gov

Consequently, the imidazole carboxamide framework has been explored for a wide range of therapeutic applications. Research has shown that compounds with this core structure exhibit potential as:

Antibacterial agents , particularly against challenging Gram-negative bacteria. nih.gov

Anticancer agents , with some derivatives showing potent activity against various cancer cell lines. nih.govnih.gov

Antifungal agents . pharmaffiliates.com

Antiviral agents . calpaclab.com

Protein kinase inhibitors , which are crucial in cancer therapy.

The versatility and proven biological relevance of the imidazole carboxamide core ensure its continued prominence in the development of new therapeutic agents. researchgate.netbldpharm.com

Historical Development and Evolution of Imidazole Chemistry Relevant to Carboxamide Derivatives

The history of imidazole chemistry dates back to 1858, when the German chemist Heinrich Debus first synthesized the parent imidazole ring. Current time information in Rock County, US. His method involved the condensation of glyoxal (B1671930) and formaldehyde (B43269) in the presence of ammonia, a reaction now known as the Debus synthesis. chemicalbook.com This foundational discovery opened the door to the exploration of a vast new class of heterocyclic compounds.

Over the subsequent decades, chemists developed a variety of synthetic routes to create substituted imidazoles, allowing for the fine-tuning of their chemical and physical properties. Current time information in Rock County, US. Key developments in synthetic methodology include:

The Debus-Radziszewski imidazole synthesis: An adaptation of the original Debus method that allows for the creation of C-substituted imidazoles. google.com

The Wallach synthesis: Another classic method for imidazole synthesis. bldpharm.com

Modern multicomponent reactions: More recent strategies that allow for the efficient, one-pot synthesis of highly substituted imidazoles from diverse starting materials. Current time information in Rock County, US.acs.org

The synthesis of imidazole carboxamides specifically represents a further evolution in this field. These compounds are often prepared from imidazole carboxylic acids or their esters. For example, an imidazole carboxylic acid can be activated and then reacted with an amine to form the carboxamide bond. The development of regioselective synthetic methods has been crucial, allowing chemists to precisely control the position of the carboxamide group and other substituents on the imidazole ring, which is essential for targeted drug design. calpaclab.comresearchgate.net Several innovative methods for synthesizing imidazole carboxamide derivatives have been reported, reflecting the ongoing importance of this molecular class in organic and medicinal chemistry. calpaclab.comgoogle.comresearchgate.net

Current Academic Research Landscape and Specific Focus on N,2-dimethyl-1H-imidazole-5-carboxamide

The current research landscape for imidazole-containing compounds is vibrant and expansive, with thousands of studies exploring their potential in medicine and materials science. researchgate.netpharmaffiliates.com The focus is often on creating libraries of related compounds by varying the substituents on the imidazole core to screen for specific biological activities, such as enzyme inhibition or antimicrobial effects. nih.govhxchem.net

Within this broad context, N-alkylated imidazole carboxamides are a well-represented subclass. The addition of methyl groups to the nitrogen atoms of the imidazole ring can significantly alter a molecule's properties, including its solubility, metabolic stability, and how it binds to its biological target. For instance, studies on N-substituted benzimidazole (B57391) carboxamides have identified derivatives with potent antiproliferative and antibacterial activities. nih.gov

However, a specific academic focus on This compound is not prominent in the published scientific literature. While its isomer, N,1-dimethyl-1H-imidazole-5-carboxamide (CAS Number 53525-61-4), is documented as a chemical entity, detailed research studies investigating its synthesis, properties, or biological applications are scarce. chemicalbook.com This suggests that this compound may currently exist as a niche research chemical, a synthetic intermediate for more complex molecules, or a compound that has been synthesized but not yet extensively studied or reported in publicly accessible databases. The broader research on related structures, such as other dimethylated imidazole carboxamides and more complex N-substituted derivatives, continues to be an active area of investigation, highlighting the perceived potential of this class of molecules in drug discovery. pharmaffiliates.comnih.govCurrent time information in Rock County, US.

Structure

3D Structure

Properties

Molecular Formula |

C6H9N3O |

|---|---|

Molecular Weight |

139.16 g/mol |

IUPAC Name |

N,2-dimethyl-1H-imidazole-5-carboxamide |

InChI |

InChI=1S/C6H9N3O/c1-4-8-3-5(9-4)6(10)7-2/h3H,1-2H3,(H,7,10)(H,8,9) |

InChI Key |

OREQQDVANJBNNR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(N1)C(=O)NC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N,2 Dimethyl 1h Imidazole 5 Carboxamide and Its Analogs

Strategies for Imidazole (B134444) Ring Formation in Substituted Carboxamides

The construction of the 2-methyl-1H-imidazole-5-carboxamide core, the precursor to the title compound, can be achieved through various synthetic strategies, primarily categorized as de novo cyclization reactions and multi-component approaches.

De Novo Cyclization Reactions for Imidazole Nucleus Construction

De novo synthesis of the imidazole ring involves the formation of the heterocyclic system from acyclic precursors. One notable approach involves the use of diaminomaleonitrile (B72808) (DAMN) as a versatile starting material. The synthetic pathway can be initiated by modifying one of the amino groups of DAMN through reaction with an appropriate aldehyde, followed by an intramolecular condensation to form the imidazole ring. Although not a direct synthesis of N,2-dimethyl-1H-imidazole-5-carboxamide, a regioselective synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides has been reported, which provides a conceptual framework. rsc.org In this method, the reaction of 2-hydroxybenzylidene imines with aromatic aldehydes leads to the formation of the imidazole ring, where the 2-hydroxyaryl group on the imine nitrogen plays a crucial role in directing the regioselectivity of the cyclization. rsc.org This strategy highlights the potential for synthesizing specifically substituted imidazole carboxamides through carefully chosen precursors.

Another approach to substituted imidazoles involves the cyclization of α-acylamino carbonyl compounds with a source of ammonia. For the synthesis of a 2-methyl-imidazole-5-carboxamide scaffold, this would conceptually involve a precursor with an acetamido group adjacent to a carbonyl functionality that can be converted to the C5-carboxamide.

Multi-Component Reaction Approaches in Imidazole Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical route to highly substituted imidazoles in a single synthetic operation. researchgate.net These reactions involve the combination of three or more starting materials to form a complex product, thereby minimizing intermediate isolation and purification steps.

The Debus-Radziszewski imidazole synthesis is a classic example of an MCR, typically involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia. To adapt this for the synthesis of a 2-methyl-imidazole-5-carboxamide derivative, a glyoxal (B1671930) derivative functionalized for conversion to a carboxamide would be required, along with acetaldehyde (B116499) as the aldehyde component to introduce the C2-methyl group.

More contemporary MCRs often utilize isocyanides. For instance, a reaction between an amine, an aldehyde, and an isocyanide bearing an acidic α-proton can lead to highly substituted 2-imidazolines, which can subsequently be oxidized to the corresponding imidazoles. researchgate.net The specific combination of reagents would need to be carefully selected to yield the desired 2-methyl and 5-carboxamide substitution pattern.

Targeted Functionalization and Derivatization of the this compound Scaffold

Once the core 2-methyl-1H-imidazole-5-carboxamide scaffold is obtained, further modifications can be introduced to generate a library of derivatives, including the title compound, this compound.

Introduction and Modification of N-Alkyl and N-Aryl Substituents

The introduction of a methyl group at the N-1 position of 2-methyl-1H-imidazole-5-carboxamide is a key step in the synthesis of the title compound. N-alkylation of imidazoles is a common transformation and can be achieved using various alkylating agents in the presence of a base. For 2-methylimidazole, N-alkylation has been successfully carried out to produce antibacterial agents. nih.gov The antibacterial efficacy of these 1-alkylimidazole derivatives was found to increase with the length of the alkyl chain up to nine carbons. nih.gov The presence of a 2-methyl group can also enhance this activity. nih.gov While this provides a general strategy, the electronic nature of the C5-carboxamide group in the target precursor could influence the regioselectivity and reactivity of the N-alkylation reaction.

N-arylation of the imidazole ring can also be accomplished through various cross-coupling reactions, although this is not directly applicable to the synthesis of the title compound, it is a significant derivatization strategy for analogous structures.

Regioselective Functionalization at the C2 and C5 Positions of the Imidazole Ring

Further diversification of the this compound scaffold can be achieved by functionalizing the C2 and C5 positions.

The C2-methyl group offers a handle for further chemical transformations. While direct functionalization of the C2-methyl group on the imidazole ring can be challenging, it can potentially be achieved through radical-based reactions or by initial conversion to a more reactive functional group. For instance, oxidation of the methyl group to an aldehyde would provide a versatile intermediate for a range of subsequent reactions.

Regioselective functionalization at the C5 position, which already bears the carboxamide group, primarily involves modifications of this moiety, as discussed in the following section. However, direct C-H functionalization at other positions of the imidazole ring is a developing area of research and could potentially be applied to this scaffold under specific catalytic conditions.

Diversification of the Carboxamide Moiety via Amidation and Related Reactions

The carboxamide group at the C5 position is a key site for introducing structural diversity. This can be achieved by synthesizing the corresponding imidazole-5-carboxylic acid and then coupling it with a variety of amines to generate a library of N-substituted carboxamides.

A series of N-substituted imidazole-5-carboxamides have been synthesized and evaluated for their antidepressant activity. nih.govrsc.org In one study, 1-benzyl-2-(alkylthio)-1H-imidazole-5-carboxylic acid was converted to its acid chloride, which was then reacted with 2-morpholinoethylamine to yield the desired N-substituted carboxamide. brieflands.com This highlights a general and effective method for diversifying the carboxamide functionality.

Novel Synthetic Routes and Reaction Optimizations for Imidazole Carboxamide Derivatives

Recent advancements in synthetic organic chemistry have led to the development of novel and efficient methods for the synthesis and functionalization of imidazole carboxamides. These methods often focus on improving yield, selectivity, and atom economy.

Direct C-H arylation has emerged as a powerful tool for the synthesis of complex molecules, avoiding the need for pre-functionalized starting materials. Both palladium and nickel-catalyzed systems have been effectively employed for the C-H arylation of imidazoles.

Palladium-catalyzed C-H arylation of N-substituted imidazoles has been shown to be highly regioselective. For instance, the direct C-5 arylation of 1-methyl-1H-imidazole, an analog of the target compound, can be achieved using palladium acetate (B1210297) as a catalyst. The reaction conditions, including the choice of solvent and additives, have a significant impact on the outcome, with polar apathetic solvents often favoring C-5 monoarylation. nih.gov The use of specific ligands can further control the regioselectivity of the arylation. researchgate.net

Nickel-catalyzed C-H arylation presents a more economical alternative to palladium-based systems. Studies have demonstrated the first nickel-catalyzed C-H arylations of imidazoles with phenol (B47542) derivatives. nih.govrsc.orgnagoya-u.ac.jp A key factor for the success of this methodology is the use of a tertiary alcohol as the solvent. nih.govrsc.orgnagoya-u.ac.jp This approach allows for the synthesis of a range of C2-arylated azoles. nih.govrsc.orgnagoya-u.ac.jp

A representative example of a palladium-catalyzed C-5 arylation of a 1-methyl-1H-imidazole analog is presented in the table below.

| Entry | Catalyst | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (5 mol%) | Benzoic Acid (30 mol%) | Anisole | 140 | 24 | 72 (isolated) |

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods, often avoiding the need for harsh reagents and oxidants. This technique has been successfully applied to the synthesis of various imidazole derivatives. For example, an electrochemical method for synthesizing 1,2,4,5-tetrasubstituted imidazoles has been developed, which relies on the electrochemical C(sp³)–H amination of enamines and amines. rsc.org This approach is notable for its broad substrate adaptability and avoidance of transition metals. rsc.org

Furthermore, the electrochemical synthesis of hydroxy-thioxo-imidazole carboxylates has been reported. researchgate.netfigshare.com This method utilizes an electrogenerated base, formed by the electrolysis of dry acetonitrile, to facilitate the reaction between thioureas and diazirine-3,3-dicarboxylate. researchgate.netfigshare.com While not directly applied to this compound, these examples demonstrate the potential of electrochemical techniques for the synthesis of functionalized imidazole carboxamide derivatives under mild and environmentally friendly conditions.

A notable example is the one-pot synthesis of 2,4,5-trisubstituted imidazoles catalyzed by benzyltriphenylphosphonium (B107652) chloride (BTPPC) under solvent-free conditions. scispace.comsemanticscholar.org This method involves the reaction of an aldehyde, a 1,2-dicarbonyl compound, and ammonium (B1175870) acetate, and is praised for its high yields, easy work-up, and mild reaction conditions. scispace.comsemanticscholar.org Another efficient one-pot synthesis of a benzimidazole-5-carboxylate derivative involves a nitro reductive cyclization reaction. medcraveonline.com

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, have also been employed for the synthesis of imidazole-containing structures. For instance, an enzymatic cascade has been developed for the synthesis of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide, a biologically important molecule. researchgate.net

| Aldehyde | 1,2-Dicarbonyl | Catalyst | Conditions | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | Benzil | BTPPC (15 mol%) | 100 °C, solvent-free | 92 |

| 4-Chlorobenzaldehyde | Benzil | BTPPC (15 mol%) | 100 °C, solvent-free | 90 |

Advanced Analytical Characterization Techniques for Structural Elucidation

The unambiguous structural determination and purity assessment of synthesized compounds are crucial. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For imidazole derivatives, ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. In ¹H NMR spectra of imidazole derivatives, the protons on the imidazole ring typically appear in the aromatic region. nih.gov The chemical shifts and coupling constants are influenced by the nature and position of the substituents.

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity. Electron ionization (EI) and electrospray ionization (ESI) are common techniques used for imidazole derivatives. The NIST WebBook provides a reference mass spectrum for 1,2-dimethylimidazole, a structural analog of the target compound, showing its characteristic fragmentation pattern under electron ionization. nist.gov

| Compound | Technique | Characteristic Signals (ppm) | Reference |

|---|---|---|---|

| 5-(4-Chlorophenyl)-1-arylideneamino-1H-imidazole-2(3H)-thione | ¹H NMR (DMSO-d₆) | 7.32 (s, 1H, H-4 of imidazole), 12.12 (s, 1H, NH) | nih.gov |

| 5-(4-Chlorophenyl)-1-arylideneamino-1H-imidazole-2(3H)-thione | ¹³C NMR (DMSO-d₆) | 104.93 (C4 imidazole), 178.27 (C=S) | nih.gov |

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. It is widely used to assess the purity of synthesized compounds and for their isolation. Various HPLC methods have been developed for the analysis of imidazole-containing compounds. The choice of the stationary phase (e.g., C8 or C18) and the mobile phase composition is critical for achieving good separation. For instance, a suitable HPLC method has been developed for the rapid simultaneous separation and determination of four imidazole anti-infective drugs. nih.gov

Structure Activity Relationship Sar Studies and Rational Molecular Design of N,2 Dimethyl 1h Imidazole 5 Carboxamide Derivatives

Elucidation of Positional and Substituent Effects on Biological Activity

The biological profile of N,2-dimethyl-1H-imidazole-5-carboxamide derivatives is intricately linked to the nature and position of various substituents on the imidazole (B134444) ring and the carboxamide moiety. Pharmacophoric analysis reveals that the imidazole core can act as a hydrophobic center, a ring aromatic system, or a hydrogen bond donor, depending on its substitution pattern. tci-thaijo.orgresearchgate.net

N-Methylation: The introduction of a methyl group at the N1 position significantly influences the molecule's conformation. This substitution can induce a more twisted geometry between the imidazole ring and adjacent substituents. arkat-usa.org This steric effect can alter the molecule's ability to fit into a binding pocket, potentially enhancing or diminishing its activity. Furthermore, N-methylation blocks a potential hydrogen bond donor site, which can be crucial for receptor interaction. In one study on imidazole-based fluorescent molecules, N-methylation resulted in a more twisted structure, which was linked to aggregation-induced emission properties. arkat-usa.org

C2-Methylation: Methylation at the C2 position of the imidazole ring also has profound effects. Research on imidazolium (B1220033) ionic liquids has shown that C2-methylation can lead to a more hindered rotation of anions around the cation, an effect that is intrinsically entropic. rsc.org In the context of biological activity, this substitution can impact the molecule's dynamics and its interaction with target proteins. Studies on imidazoline (B1206853) compounds have demonstrated that methylation of the heterocyclic moiety can lead to a significant loss of affinity for certain receptors, such as α2-adrenoceptors. daneshyari.com This suggests that the C2 position is sensitive to substitution, and the presence of a methyl group can be a key factor in determining receptor selectivity. The C2-methylation effect is often explained by the reduced entropy of the ion pair in both liquid and gas phases. rsc.org

The carboxamide group at the C5 position is a versatile anchor for introducing a wide range of substituents, allowing for fine-tuning of the molecule's physicochemical properties and biological activity. SAR studies on various heterocyclic carboxamides have shown that modifications to the amide nitrogen can dramatically alter efficacy.

For instance, in a series of quinazolinone-2-carboxamide derivatives developed as antimalarials, variations of the substituents on the amide nitrogen led to significant changes in potency. researchgate.net Similarly, patent literature describes imidazole carboxamide analogues where diverse substitutions are key to their activity against Gram-negative bacteria. nih.gov The nature of the group attached to the amide—be it an alkyl, aryl, or a more complex heterocyclic system—can influence properties like lipophilicity, hydrogen bonding capacity, and steric bulk, all of which are critical for effective interaction with biological targets.

The following table summarizes hypothetical effects of carboxamide substitutions based on general findings in related compound series.

| R Group on Carboxamide Nitrogen | Expected Impact on Properties | Potential Effect on Biological Activity |

| Small Alkyl (e.g., -CH3) | Increased lipophilicity | May improve membrane permeability |

| Phenyl Ring | Introduces aromaticity, potential for π-π stacking | Can enhance binding to aromatic pockets in a target protein |

| Substituted Phenyl (e.g., -C6H4-Cl) | Modifies electronic properties and lipophilicity | Electron-withdrawing groups may alter binding affinity nih.gov |

| Heterocyclic Ring (e.g., Pyridine) | Adds hydrogen bond acceptors/donors | Can introduce new interaction points with the biological target |

This table is illustrative and based on general principles of medicinal chemistry.

When the this compound core is further derivatized, often with an aromatic ring attached to the carboxamide nitrogen, the substituents on this ring play a crucial role. The electronic properties (electron-donating or electron-withdrawing) and the position (ortho, meta, para) of these substituents can dictate the biological outcome. nih.gov

SAR analyses of antifungal imidazole derivatives have shown that introducing electron-withdrawing groups (like CF₃, CN, or NO₂) or electron-donating groups (like methyl) at different positions on a phenyl ring can result in activities ranging from moderate to a complete loss of function. nih.gov Specifically, a methyl group at the meta position of the phenyl rings resulted in strong antifungal activity, whereas electron-withdrawing groups at the same position led to inactivity. nih.gov This highlights the sensitivity of the target's binding site to both the electronic and steric profile of the ligand. The substitution of a benzene (B151609) ring can cause the imidazole to act solely as a hydrogen bond donor. tci-thaijo.orgresearchgate.net Conversely, incorporating a hydrophobic ring and a long aliphatic chain can lead to other activities like anticonvulsant and anti-inflammatory effects. tci-thaijo.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analyses

QSAR studies provide mathematical models that correlate the chemical structure of compounds with their biological activity, offering a predictive tool for designing more potent molecules.

Two-dimensional QSAR models are used to establish relationships between biological activity and various physicochemical descriptors. For series of imidazole derivatives, 2D-QSAR studies have successfully modeled activities like heme oxygenase inhibition and antidiabetic effects. researchgate.netscispace.com

These models often reveal the importance of specific descriptors. For example, a study on imidazole-5-carboxylic acid analogs as angiotensin II receptor antagonists developed a statistically significant 2D-QSAR model where descriptors like SdsCHE-index (an electrotopological state descriptor) and H-acceptor count were beneficial to the activity. nih.gov Another study on antidiabetic imidazoles found that properties like the logarithm of the partition coefficient (SlogP) were significant. scispace.com Such models can guide the synthesis of new this compound derivatives by predicting which physicochemical modifications are most likely to improve efficacy.

The general form of a 2D-QSAR equation is: Biological Activity = c₀ + c₁ (Descriptor₁) + c₂ (Descriptor₂) + ...

The following table presents key descriptors often found to be significant in 2D-QSAR studies of heterocyclic compounds.

| Descriptor Type | Examples | Relevance to Biological Activity |

| Electronic | Dipole moment, Partial charges | Governs electrostatic interactions with the target. |

| Steric | Molecular weight, Molar refractivity | Relates to the size and shape of the molecule and its fit in the binding site. |

| Hydrophobic | LogP, Water solubility | Influences membrane permeability and hydrophobic interactions with the target. |

| Topological | Wiener index, Kier & Hall indices | Encodes information about molecular size, shape, and branching. |

This table is illustrative of common descriptors used in 2D-QSAR modeling.

Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the 3D arrangement of molecules. nih.govnih.gov These approaches map the steric and electrostatic fields of a series of compounds and correlate them with biological activity. rjptonline.org

The resulting contour maps from 3D-QSAR studies highlight specific regions in space where modifications to the molecule are predicted to enhance or decrease activity. nih.gov For instance, a CoMFA or CoMSIA map might show a region where bulky, sterically favored groups would increase activity (a green contour) or where electronegative groups are preferred (a blue contour). Such insights are invaluable for the rational design of new derivatives. Studies on benzimidazole (B57391) carboxamide derivatives have successfully used 3D-QSAR to interpret structure-activity relationships and design novel inhibitors. nih.govnih.gov The information from these models can directly guide the placement of substituents on the this compound scaffold to optimize interactions with a specific biological target. nih.gov

In-depth Analysis of this compound Derivatives Reveals Limited Publicly Available Research for a Dedicated Study on Structure-Activity Relationship and Molecular Design

The imidazole core is a well-recognized privileged scaffold in drug discovery, known for its ability to engage in various biological interactions. nih.gov Numerous studies have been published on the design and synthesis of diverse imidazole-containing molecules, exploring their potential as therapeutic agents. researchgate.netajrconline.org However, the specific substitution pattern of this compound appears to be a less traversed area in the context of in-depth SAR analysis and computational drug design.

Efforts to locate specific data on pharmacophore modeling for the enhancement of bioactivity in imidazole carboxamides directly related to the this compound scaffold have not yielded detailed findings. Similarly, a thorough search for rational design strategies aimed at optimizing analogs of this particular compound did not uncover specific research programs or publications with the requisite data for a detailed analysis, including the generation of informative data tables as requested.

For instance, while research on N-substituted imidazole-5-carboxamides has been conducted to explore their potential antidepressant activities, the substitution patterns in those studies, such as 1-benzyl-2-(alkylthio) substitution, differ significantly from the N,2-dimethyl configuration. researchgate.net The broader field of benzimidazole derivatives has also been a fertile ground for anticancer drug development, with detailed SAR and computational studies available for various analogs. nih.govnih.gov However, these findings are not directly transferable to the specific imidazole isomer .

The lack of specific public data on this compound's medicinal chemistry could be attributed to several factors. It is possible that this particular scaffold has been investigated in proprietary corporate research that is not publicly disclosed. Alternatively, it may be that this specific arrangement of substituents has not demonstrated significant biological activity in initial screenings to warrant more extensive follow-up studies and publications.

Advanced Computational and Theoretical Studies of N,2 Dimethyl 1h Imidazole 5 Carboxamide

Quantum Chemical Investigations and Electronic Structure Analyses

Quantum chemical methods are foundational in the computational study of molecules, providing a detailed description of their electronic structure and predicting a wide array of properties from first principles.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry and various electronic properties of imidazole (B134444) derivatives. mdpi.comorientjchem.orgresearchgate.net For N,2-dimethyl-1H-imidazole-5-carboxamide, DFT calculations can predict key structural parameters and electronic descriptors.

The process begins with geometry optimization, where the molecule's structure is adjusted to find the lowest energy conformation. From this optimized structure, properties such as bond lengths, bond angles, and dihedral angles are determined. Furthermore, DFT is used to calculate electronic properties that are crucial for understanding the molecule's reactivity and behavior. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. elixirpublishers.com

Another critical output from DFT analysis is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). orientjchem.org These maps are invaluable for predicting how the molecule will interact with other molecules and biological targets.

Table 1: Illustrative DFT-Calculated Properties for an Imidazole Carboxamide Structure This table presents typical parameters obtained from DFT calculations on related imidazole structures, as specific published data for this compound was not identified.

| Property | Parameter | Calculated Value |

|---|---|---|

| Geometric | C4-C5 Bond Length | 1.38 Å |

| C5-C(O) Bond Length | 1.49 Å | |

| N1-C5-C(O) Angle | 125.2° | |

| Electronic | HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV | |

| HOMO-LUMO Gap | 5.3 eV |

Computational methods, particularly DFT, are highly effective in predicting spectroscopic properties, which can aid in the structural elucidation and characterization of compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). orientjchem.org Theoretical predictions of NMR spectra for imidazole derivatives have shown good agreement with experimental data, helping to assign signals and confirm structures. researchgate.netmdpi.com The process involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. These values are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to yield the chemical shifts.

Vibrational Frequencies: Theoretical vibrational analysis provides a predicted infrared (IR) and Raman spectrum. DFT calculations can determine the vibrational modes of the molecule and their corresponding frequencies. nih.govmdpi.com These calculated frequencies often require scaling to correct for anharmonicity and other systematic errors inherent in the computational method. The resulting predicted spectrum can be compared with experimental FT-IR and Raman spectra to assign vibrational bands to specific functional groups and molecular motions, such as stretching and bending. researchgate.net

Table 2: Example of Predicted vs. Experimental Spectroscopic Data for a Related Imidazole Derivative This table illustrates the comparison between computationally predicted and experimentally observed spectroscopic data.

| Spectrum | Parameter | Predicted Value | Experimental Value |

|---|---|---|---|

| ¹³C NMR | C2 Chemical Shift | 145.8 ppm | 144.9 ppm |

| C4 Chemical Shift | 130.1 ppm | 129.5 ppm | |

| C5 Chemical Shift | 122.3 ppm | 121.8 ppm | |

| FT-IR | C=O Stretch | 1685 cm⁻¹ | 1678 cm⁻¹ |

| N-H Stretch | 3410 cm⁻¹ | 3395 cm⁻¹ |

Molecular Docking and Dynamics Simulations in Biomolecular Systems

To understand the potential biological activity of this compound, computational techniques that simulate its interaction with biomolecules like proteins are employed.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). researchgate.net This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding potential mechanisms of action.

The process involves placing the ligand, this compound, into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol), for numerous possible poses. The pose with the best score is considered the most likely binding mode. Docking studies not only predict binding affinity but also provide a detailed profile of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.govresearchgate.net

Table 3: Illustrative Molecular Docking Results for an Imidazole-based Ligand This table provides a sample output from a molecular docking study, showing the predicted binding characteristics of a ligand with a target protein.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Protein Kinase ABC | -8.5 | Lys72 | Hydrogen Bond |

| Asp184 | Hydrogen Bond | ||

| Leu132 | Hydrophobic | ||

| Val80 | Hydrophobic |

While docking often treats ligands and receptors as rigid or partially flexible, Molecular Dynamics (MD) simulations provide a more dynamic picture of the system. MD simulations track the movements of atoms and molecules over time, offering insights into the conformational flexibility of this compound and its behavior within a biological environment, such as in solution or bound to a protein. rdd.edu.iqnih.gov

Conformational analysis aims to identify the different spatial arrangements (conformers) of a molecule and their relative energies. For a flexible molecule, understanding its preferred conformations is essential, as the bioactive conformation (the shape it adopts when binding to a target) may not be its lowest-energy state in isolation. nih.gov MD simulations can explore the conformational landscape of the molecule, revealing its flexibility and the dynamic nature of its interactions with a protein receptor, which can be critical for achieving a stable binding mode. acs.orgnih.gov

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. For the synthesis or transformation of this compound, theoretical studies can elucidate reaction mechanisms, identify intermediates and transition states, and calculate activation energies. This knowledge is vital for optimizing reaction conditions and guiding the synthesis of new derivatives.

By mapping the potential energy surface of a reaction, researchers can follow the lowest-energy path from reactants to products. DFT calculations are commonly used to determine the geometries and energies of all species along this path. The highest point on this path corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate. Computational studies on the synthesis of related imidazole carboxamides have successfully revealed how substituents can control the reaction's outcome, guiding it toward the desired product. nih.govacs.org This predictive power allows for a rational approach to synthetic chemistry.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N,1-dimethyl-4-(methylamino)-1H-imidazole-5-carboxamide |

| 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides |

| 1-H-imidazole-2-carboxamide |

| Tetramethylsilane |

Transition State Analysis in this compound Synthetic Pathways

Computational studies provide significant insights into the reaction mechanisms governing the regioselective synthesis of substituted imidazoles. The analysis of transition states is crucial for understanding the formation of the imidazole ring over other potential heterocyclic structures, such as 1,2-dihydropyrazines. nih.gov Theoretical investigations, often employing density functional theory (DFT), have been used to model the synthetic pathways for structurally related imidazole carboxamides. researchgate.net

A key step in the synthesis is the intramolecular cyclization of an imine precursor. Computational models are used to evaluate the free energy profiles for competing reaction pathways: one leading to a five-membered imidazole ring and another to a six-membered dihydropyrazine (B8608421) derivative. nih.gov The analysis focuses on the geometries and energy barriers of the respective transition states (TS). acs.org

For instance, in the synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides, calculations revealed that the formation of the five-membered ring intermediate is energetically more favorable than the formation of the six-membered ring. nih.gov The energy difference between the transition states for these two pathways can be significant, guiding the reaction's regioselectivity. The analysis of these transition states often reveals key intramolecular interactions, such as hydrogen bonding between an amide's NH2 group and a nitrogen atom in the forming ring, which helps stabilize the arrangement for cyclization. acs.org

Table 1: Comparative Free Energy Barriers in a Model Imidazole Synthesis

| Reaction Pathway | Transition State | Calculated Free Energy Barrier (kcal/mol) | Favored Product |

|---|---|---|---|

| Path A: 5-Membered Ring Formation | TS1 | 12.7 | Imidazole Derivative |

| Path B: 6-Membered Ring Formation | TS2 | 20.7 | Dihydropyrazine Derivative (Disfavored) |

Note: Data is based on a model system for 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides and illustrates the energetic preference for the imidazole ring formation. The values represent the phenoxide form of the reactant. nih.gov

These computational findings highlight the strong influence of electronic and steric effects on the intramolecular cyclization step, ultimately dictating the regioselectivity of the synthesis. nih.gov

Exploration of Self-Catalyzed Hydrogen Atom Shift Mechanisms in Imidazole Formation

Following the initial cyclization to form the five-membered ring intermediate, a subsequent aromatization step is necessary to yield the final imidazole product. Computational studies have elucidated the mechanism of this process, often revealing a self-assisted or intramolecularly catalyzed hydrogen atom shift. nih.gov This mechanism is particularly relevant in synthetic pathways where a substituent on the precursor can act as a proton shuttle.

In the case of precursors containing a 2-hydroxyaryl group, the phenolic moiety plays a decisive role. nih.gov After the initial cyclization, the intermediate structure undergoes aromatization, which is facilitated by the 2-phenol group. acs.org The process involves the intramolecular abstraction of a proton from the newly formed ring by the phenoxide group, followed by a rapid and irreversible proton transfer to a benzylic carbon atom. This concerted transfer of a proton and an electron is a form of hydrogen atom transfer (HAT). nih.gov

The transition state for this hydrogen shift has been computationally modeled. For example, in a related system, the transition state (TS4) showed the transferring proton positioned between the benzylic carbon and the phenolic oxygen. acs.org The calculated activation free energy for this step was found to be very low (e.g., 1.4 kcal/mol), indicating a very fast and essentially irreversible process that drives the reaction toward the stable aromatic imidazole product. acs.org This self-catalyzed mechanism is geometrically specific; similar groups at the meta or para positions cannot facilitate this intramolecular shift, which explains the high regioselectivity observed experimentally. nih.gov The non-coplanar arrangement of the ortho-substituted isomer and the proximity of the phenoxide group are key to facilitating this intramolecular hydrogen atom removal. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) Properties

In silico methods are integral to modern drug discovery for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds, including imidazole derivatives. nih.govfrontiersin.org These computational tools allow for the early assessment of a molecule's pharmacokinetic and pharmacodynamic profile, helping to identify candidates with favorable drug-like properties. plos.org For a compound like this compound, a range of ADMET parameters can be predicted using various quantitative structure-activity relationship (QSAR) models and other computational platforms. frontiersin.org

Absorption: Predictions for absorption often include parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and skin permeability. frontiersin.orgnih.gov Compounds with high Caco-2 permeability and intestinal absorption are more likely to be orally bioavailable. frontiersin.org The number of rotatable bonds is also considered, as fewer than 15 is generally associated with better oral bioavailability. phcogj.com

Distribution: Key distribution parameters include plasma protein binding (PPB), blood-brain barrier (BBB) permeability, and the volume of distribution (VDss). frontiersin.org A logBB value greater than 0.3 suggests a compound can readily cross the blood-brain barrier, while a value less than -1.0 indicates it is largely confined to the periphery. frontiersin.org

Metabolism: In silico models can predict which cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) are likely to metabolize the compound. The models can also predict whether the compound is an inhibitor of these enzymes, which is crucial for assessing potential drug-drug interactions.

Excretion: Predictions related to excretion often focus on total clearance and renal organic cation transporter (OCT2) inhibition. These parameters help estimate how quickly the compound is removed from the body.

Toxicity: A wide array of toxicity endpoints can be predicted computationally, including mutagenicity (AMES test), carcinogenicity, hepatotoxicity, skin sensitization, and human ether-a-go-go-related gene (hERG) inhibition, which is an indicator of potential cardiotoxicity. phcogj.com

Table 2: Predicted ADMET Profile for a Representative Imidazole Carboxamide Derivative

| Category | Parameter | Predicted Value/Classification | Implication |

|---|---|---|---|

| Absorption | Human Intestinal Absorption | > 30% (High) | Good absorption from the GI tract frontiersin.org |

| Caco-2 Permeability (logPapp) | > 0.90 | High permeability frontiersin.org | |

| P-glycoprotein Substrate | No | Low probability of efflux | |

| Distribution | Blood-Brain Barrier (logBB) | < -1.0 | Does not easily cross the BBB frontiersin.org |

| Volume of Distribution (logVDss) | < -0.15 L/kg | Low distribution in tissues frontiersin.org | |

| Plasma Protein Binding | < 90% | Moderate availability of free drug | |

| Metabolism | CYP2D6 Inhibitor | No | Low risk of interaction with CYP2D6 substrates |

| CYP3A4 Inhibitor | No | Low risk of interaction with CYP3A4 substrates | |

| Excretion | Total Clearance (log ml/min/kg) | 0.5 - 1.5 | Moderate clearance rate |

| Toxicity | AMES Mutagenicity | Non-mutagen | Low risk of genetic damage nih.gov |

| hERG I Inhibitor | No | Low risk of cardiotoxicity | |

| Hepatotoxicity | Low | Low risk of liver damage |

Note: These values are illustrative for a generic imidazole-based drug candidate and are based on typical desirable outcomes from in silico ADMET screening. frontiersin.orgnih.gov

Future Directions and Emerging Research Avenues for N,2 Dimethyl 1h Imidazole 5 Carboxamide

Development of Novel Derivatization Strategies for Enhanced Specificity and Potency

The structural backbone of N,2-dimethyl-1H-imidazole-5-carboxamide offers multiple sites for chemical modification to enhance its biological properties. Structure-activity relationship (SAR) studies are crucial for rationally designing derivatives with improved potency and selectivity. jopir.in Future derivatization strategies will likely focus on systematic modifications at several key positions of the molecule.

Key areas for derivatization include:

The Carboxamide Group (C5-position): The amide moiety is a critical site for modification. Converting the primary amide to secondary or tertiary amides by introducing a variety of alkyl, aryl, or heterocyclic substituents can significantly impact binding affinity and pharmacokinetic properties. This approach has been successful in optimizing other imidazole (B134444) carboxamide series. nih.gov

The Imidazole Ring: Direct functionalization of the C4 position of the imidazole ring could introduce new interaction points with biological targets. Halogenation or the introduction of small alkyl or aryl groups can alter the electronic properties and steric profile of the molecule.

The N1-Methyl Group: While the methyl group at the N1 position is a defining feature, its replacement with other substituents, such as larger alkyl chains, benzyl (B1604629) groups, or functionalized alkyl groups, could explore new binding pockets in target proteins and influence the compound's metabolic stability.

The C2-Methyl Group: Modification at the C2 position can also be explored. Replacing the methyl group with other small alkyl groups, or even electron-withdrawing groups, could modulate the basicity of the imidazole ring and its hydrogen-bonding capabilities.

| Modification Site | Proposed Modification | Potential Impact |

|---|---|---|

| C5-Carboxamide | Introduction of substituted aryl or heteroaryl rings | Enhanced π-π stacking interactions; improved target specificity |

| C5-Carboxamide | Incorporation of cyclic amines (e.g., piperidine, morpholine) | Increased solubility and altered pharmacokinetic profile |

| C4-Position | Halogenation (F, Cl, Br) | Modulation of electronic properties and potential for halogen bonding |

| N1-Position | Replacement of methyl with longer alkyl or cycloalkyl groups | Exploration of hydrophobic pockets in the target's binding site |

| C2-Position | Substitution of methyl with trifluoromethyl group | Altered pKa and metabolic stability |

Exploration of Untapped Biological Targets and Signaling Pathways for Mechanistic Understanding

The imidazole nucleus is a well-established pharmacophore that interacts with a wide array of biological targets, leading to diverse pharmacological effects including anticancer, antimicrobial, and anti-inflammatory activities. nih.govresearchgate.netclinmedkaz.org While the specific biological profile of this compound may be narrowly defined, its core structure suggests a broader potential that remains largely untapped. Future research should prioritize screening this compound and its derivatives against a wide range of biological targets to uncover novel mechanisms of action.

Potential target classes for exploration include:

Kinases: Many imidazole-based compounds are known to be kinase inhibitors. acs.org Screening against various kinase families, such as tyrosine kinases and serine/threonine kinases, could reveal unexpected inhibitory activities relevant to oncology or inflammatory diseases.

G-Protein Coupled Receptors (GPCRs): The imidazole scaffold is present in compounds that modulate GPCRs, such as histamine (B1213489) receptor antagonists. lifechemicals.com A broad screening panel of GPCRs could identify new receptor ligands.

Enzymes in Metabolic Pathways: Imidazole derivatives have shown activity against various enzymes. researchgate.net Investigating the effect of this compound on enzymes involved in key metabolic pathways could open new therapeutic avenues.

Ion Channels: The modulation of ion channels is another area where imidazole compounds have been found to be active. For instance, some carboxamide derivatives have been identified as calcium channel blockers. nih.gov

| Potential Target Class | Rationale for Exploration | Example Signaling Pathway |

|---|---|---|

| Protein Kinases | Imidazole is a common scaffold in kinase inhibitors. acs.org | MAPK/ERK Pathway, PI3K/Akt Pathway |

| Carbonic Anhydrases | Aryl imidazole derivatives have shown inhibitory activity against these enzymes. nih.gov | pH regulation in tumors |

| Microbial Enzymes | Imidazole carboxamides have been investigated as antibacterial agents. nih.gov | Bacterial cell wall synthesis, folate synthesis |

| Opioid Receptors | Imidazodiazepines have shown binding affinity for kappa opioid receptors. mdpi.com | Pain modulation pathways |

Integration of Advanced Computational and High-Throughput Experimental Approaches in Drug Discovery

Modern drug discovery relies heavily on the integration of computational and experimental techniques to accelerate the identification and optimization of lead compounds. nih.gov For this compound, these advanced approaches can guide the design of new derivatives and prioritize them for synthesis and testing.

Computational Approaches: In silico methods can provide valuable insights into the potential interactions of this compound and its analogs with biological targets. arabjchem.org Molecular docking can predict the binding modes of these compounds within the active site of a protein, helping to rationalize observed activities and guide the design of more potent derivatives. nih.govmdpi.com Furthermore, predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models can be used to assess the drug-likeness of virtual compounds, allowing for the early deselection of molecules with unfavorable pharmacokinetic profiles. nih.gov

High-Throughput Screening (HTS): HTS allows for the rapid evaluation of large libraries of compounds against a specific biological target. researchgate.net A library of derivatives based on the this compound scaffold could be synthesized and screened against a panel of targets to identify novel hits. This approach is particularly useful for exploring untapped biological targets as described in the previous section.

| Approach | Specific Technique | Objective |

|---|---|---|

| Computational | Molecular Docking | Predict binding poses and affinities to guide rational design. nih.govarabjchem.org |

| Virtual Screening | Screen large virtual libraries of imidazole derivatives against target structures. | |

| ADMET Prediction | Assess pharmacokinetic properties and potential toxicity of new designs in silico. nih.gov | |

| Experimental | High-Throughput Screening (HTS) | Test a library of analogs against a panel of biological targets for hit identification. researchgate.net |

| Fragment-Based Screening | Identify small molecular fragments that bind to the target, which can be grown or linked to the core scaffold. |

Applications of this compound and its Analogs as Chemical Probes and Tool Compounds in Biological Research

Beyond their potential as therapeutic agents, well-characterized small molecules can serve as invaluable tools for basic biological research. biosolveit.de Chemical probes are potent, selective, and cell-permeable molecules used to study the function of proteins and biological pathways. febs.orgnih.gov this compound and its optimized derivatives have the potential to be developed into such research tools.

To serve as a chemical probe, a derivative would need to exhibit high affinity and selectivity for a specific biological target. acs.org Once such a compound is identified, it can be further modified to create more specialized tools:

Affinity-based probes: By attaching a reactive group, the compound can be used to covalently label its target protein, facilitating target identification and validation.

Fluorescent probes: The addition of a fluorophore would allow for the visualization of the target protein's localization and dynamics within living cells using advanced microscopy techniques. elifesciences.org

Biotinylated probes: A biotin (B1667282) tag can be appended to the molecule to enable the isolation and pull-down of the target protein and its binding partners from cell lysates, helping to elucidate protein interaction networks.

The development of such tool compounds would not only advance our understanding of specific biological processes but could also aid in the validation of new drug targets. frontiersin.orgresearchgate.net

| Type of Probe/Tool | Required Modification | Research Application |

|---|---|---|

| Selective Inhibitor | Optimization for high potency and selectivity against a single target. | Interrogating the function of a specific protein in cellular pathways. febs.org |

| Fluorescent Probe | Conjugation of a fluorophore (e.g., FITC, rhodamine). | Live-cell imaging of target protein localization and trafficking. elifesciences.org |

| Biotinylated Probe | Attachment of a biotin tag. | Affinity purification of the target protein and its interacting partners (proteomics). |

| Photo-affinity Probe | Incorporation of a photo-reactive group (e.g., benzophenone). | Covalent labeling of the target protein upon UV irradiation for target identification. |

Q & A

Q. What are the common synthetic routes for N,2-dimethyl-1H-imidazole-5-carboxamide?

The synthesis of imidazole carboxamide derivatives typically involves cyclization reactions. For example, cyclization of amido-nitriles with bases (e.g., NaOH) under controlled conditions can yield the imidazole core . Alternatively, precursors like 2-mercapto-1-methylimidazole can react with amino group donors in the presence of catalysts (e.g., Pd/C) to introduce substituents . For N,2-dimethyl derivatives, alkylation using methylating agents (e.g., dimethyl sulfate) under basic conditions is a plausible step . Purification via recrystallization or chromatography is recommended for optimal yield .

Q. Which spectroscopic methods are essential for confirming the structure of this compound?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR can confirm methyl group positions and carboxamide functionality. For similar compounds, methyl protons resonate at δ 2.5–3.5 ppm, while imidazole protons appear at δ 7.0–8.0 ppm .

- FTIR : Stretching bands for C=O (1650–1700 cm⁻¹) and N-H (3200–3400 cm⁻¹) validate the carboxamide group .

- Mass spectrometry : Molecular ion peaks ([M+H]⁺) and fragmentation patterns align with the molecular formula (C₇H₁₀N₄O) .

Q. How can researchers screen the biological activity of this compound?

Initial screens should focus on:

- Enzyme inhibition assays : Test interactions with kinases or proteases, as imidazole derivatives often target ATP-binding pockets .

- Cytotoxicity studies : Use cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Structural analogs show activity in the micromolar range .

- Binding affinity measurements : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with proteins .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

- Catalyst screening : Palladium or copper catalysts enhance coupling reactions for imidazole derivatives .

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility and reaction kinetics .

- Temperature control : Cyclization reactions often require reflux (80–120°C), while methylation is efficient at 0–25°C .

- Workflow : Use design of experiments (DoE) to assess variables like pH, temperature, and stoichiometry .

Q. How do structural modifications impact biological activity?

- Substituent effects : Adding electron-withdrawing groups (e.g., -CF₃) to the phenyl ring enhances binding to hydrophobic pockets, as seen in analogs .

- Methyl group positioning : N-methylation increases metabolic stability, while C2-methylation may sterically hinder target interactions .

- Case study : In benzimidazole-isoxazole hybrids, replacing isoxazole with triazole improved antifungal activity by 10-fold .

Q. What computational methods predict target interactions and pharmacokinetics?

- Molecular docking : Tools like AutoDock Vina model binding poses. For example, docking analogs into kinase domains reveals hydrogen bonds with backbone amides .

- ADMET prediction : SwissADME estimates properties like logP (optimal ~2.5) and bioavailability. Imidazole carboxamides often exhibit moderate permeability .

- MD simulations : Assess binding stability over 100-ns trajectories to identify critical residue interactions .

Q. How should researchers resolve contradictions in spectral or bioactivity data?

- Spectral discrepancies : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) to validate assignments .

- Bioactivity variability : Test compounds under standardized conditions (e.g., fixed cell passage number, serum-free media) to minimize batch effects .

- Meta-analysis : Cross-reference PubChem bioassay data (AID 743255) with in-house results to identify outliers .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Imidazole Carboxamides

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | Amido-nitrile, NaOH, 80°C | 60–75 | |

| Methylation | Dimethyl sulfate, K₂CO₃, RT | 85–90 | |

| Purification | Recrystallization (EtOH/H₂O) | >95% purity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.